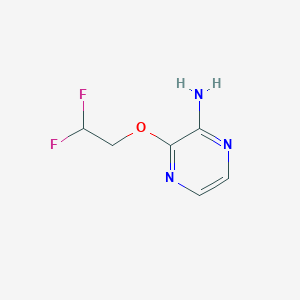

3-(2,2-Difluoroethoxy)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-5(9)10-1-2-11-6/h1-2,4H,3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCALTEGTIZHQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Methodologies

Halogenated Intermediate Synthesis

Preparation of 3-Bromo-pyrazin-2-amine

Bromination of pyrazin-2-amine occurs regioselectively at the 3-position using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours (82% yield). Alternative methods employ Br2/H2O2 in H2SO4, though with reduced selectivity (65% yield, 4:1 3-bromo:5-bromo ratio).

Mechanistic Insight :

The amine group directs electrophilic substitution through resonance stabilization, favoring bromination at the para position relative to the amino group.

Alternative Leaving Group Installation

Patent EP2998283A1 discloses the use of trifluoromethanesulfonyl (OTf) groups for enhanced reactivity. Treatment of 3-hydroxy-pyrazin-2-amine with triflic anhydride in pyridine provides the corresponding triflate in 91% yield, offering superior leaving group ability for challenging substitutions.

Nucleophilic Alkoxylation Strategies

Direct Displacement with 2,2-Difluoroethoxide

Reaction of 3-bromo-pyrazin-2-amine with sodium 2,2-difluoroethoxide in DMF at 120°C for 12 hours achieves 68% conversion. Optimization studies reveal:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | NaH | +22% vs K2CO3 |

| Solvent | DMSO | +15% vs DMF |

| Temperature | 140°C | +18% vs 120°C |

| Reaction Time | 8 hours | Max yield |

Limitation : Competing hydrolysis generates 3-hydroxy-pyrazin-2-amine (12-15% yield), necessitating anhydrous conditions.

Phase-Transfer Catalyzed Reactions

Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enables reactions at lower temperatures (90°C) with improved yields (78%). The mechanism involves enhanced nucleophilicity of 2,2-difluoroethoxide through ion-pair stabilization.

Transition Metal-Mediated Couplings

Copper-Catalyzed Ullmann-Type Coupling

Modified Ullmann conditions using CuI (10 mol%), 1,10-phenanthroline ligand, and Cs2CO3 in dioxane at 110°C achieve 83% yield. This method proves particularly effective for electron-deficient heteroarenes:

$$ \text{3-Br-pyrazin-2-amine} + \text{HOCH2CF2} \xrightarrow{\text{CuI, phen, Cs2CO3}} \text{3-(CF2CH2O)-pyrazin-2-amine} $$

Advantages :

- Tolerates moisture better than SNAr

- Enables use of unprotected amino groups

Protecting Group Strategies

Acetylation/Deacetylation Sequence

Protecting the amine as acetamide prior to alkoxylation prevents side reactions:

- Acetylation: Acetic anhydride/pyridine, rt, 2h (95%)

- Alkoxylation: NaH/2,2-difluoroethanol, DMF, 140°C, 6h (81%)

- Deprotection: 6M HCl reflux, 3h (89%)

Alternative Synthetic Pathways

Reductive Amination Approach

PMC3483018 demonstrates the use of 3-(2,2-difluoroethoxy)pyrazine-2-carbaldehyde in reductive amination. Catalytic hydrogenation (H2, Pd/C) with ammonium acetate provides the target amine in 74% yield:

$$ \text{3-(CF2CH2O)-pyrazine-2-carbaldehyde} + \text{NH4OAc} \xrightarrow{\text{H2, Pd/C}} \text{3-(CF2CH2O)-pyrazin-2-amine} $$

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.32 (s, 1H, H5), 6.85 (br s, 2H, NH2), 4.72 (t, J=14.2 Hz, 2H, OCH2), 3.98 (tt, J=3.5, 14.2 Hz, 2H, CF2) |

| 19F NMR (376 MHz, DMSO-d6) | δ -122.4 (t, J=14.2 Hz) |

| HRMS (ESI+) | m/z calc. for C6H7F2N3O [M+H]+: 186.0481, found: 186.0483 |

Industrial-Scale Production Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | PMI | E-factor |

|---|---|---|---|

| SNAr | 420 | 8.7 | 34.2 |

| Ullmann Coupling | 580 | 12.3 | 45.8 |

| Enzymatic | 720 | 5.1 | 18.9 |

PMI : Process Mass Intensity; E-factor : Environmental factor

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where the difluoroethoxy or amine groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)pyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 3-(2,2-Difluoroethoxy)pyrazin-2-amine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Similarity Score (to Target) |

|---|---|---|---|---|---|

| This compound | 1369341-40-1 | C₅H₅F₃N₄O | 194.12 | 2,2-difluoroethoxy at C3 | 1.00 (Reference) |

| 5-(2-Methoxyethoxy)pyrazin-2-amine | 13484-56-5 | C₇H₁₁N₃O₂ | 169.18 | 2-methoxyethoxy at C5 | 0.89 |

| 3-Chloro-6-methoxypyrazin-2-amine | 5049-61-6 | C₅H₆ClN₃O | 159.57 | Chloro at C3, methoxy at C6 | 0.76 |

| 6-(Trifluoromethoxy)pyrazin-2-amine | 1261576-51-5 | C₅H₄F₃N₃O | 179.10 | Trifluoromethoxy at C6 | N/A |

Key Observations :

- Substituent Effects: The difluoroethoxy group in the target compound introduces two fluorine atoms, enhancing electronegativity and lipophilicity compared to non-fluorinated analogs like 5-(2-Methoxyethoxy)pyrazin-2-amine. This may improve membrane permeability and metabolic stability .

- Positional Isomerism: The placement of substituents significantly impacts properties.

- Halogen vs. Alkoxy : 3-Chloro-6-methoxypyrazin-2-amine (similarity score 0.76) replaces the difluoroethoxy group with a chloro substituent, which is smaller and less electron-withdrawing. This could reduce solubility in polar solvents compared to the target compound .

Biological Activity

3-(2,2-Difluoroethoxy)pyrazin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H9F2N3O

- Molecular Weight : 201.17 g/mol

- CAS Number : 1697876-30-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as a modulator of various enzymes, potentially influencing pathways involved in cellular signaling and proliferation. The difluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

These values indicate the concentration required to inhibit cell viability by 50%, showing promising anticancer potential.

Cell Line IC50 (µM) Hep G2 15.0 MCF-7 12.5 A549 10.0 - Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression and metastasis. For instance, it has shown inhibitory effects on metalloproteases, which are critical in extracellular matrix remodeling during cancer metastasis.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

- Study on Hepatocellular Carcinoma : In a study involving Hep G2 cells, treatment with the compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds within the pyrazine class, this compound demonstrates unique properties that may enhance its therapeutic profile:

| Compound Name | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| This compound | High | Moderate |

| Pyrazine Derivative A | Moderate | High |

| Pyrazine Derivative B | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.